Home > Products > Screening Compounds P7939 > 3-[2-(4-fluorophenyl)ethyl]-1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine
3-[2-(4-fluorophenyl)ethyl]-1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine -

3-[2-(4-fluorophenyl)ethyl]-1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine

Catalog Number: EVT-5405949
CAS Number:
Molecular Formula: C18H24FN3
Molecular Weight: 301.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337)

Compound Description: AMG 337 is a potent and selective inhibitor of the mesenchymal epithelial transition factor (MET) kinase, demonstrating nanomolar inhibition of its activity []. Preclinical studies show favorable pharmacokinetics, significant inhibition of MET phosphorylation in mice, and robust tumor growth inhibition in MET-dependent models.

Relevance: Both AMG 337 and the target compound, 3-[2-(4-fluorophenyl)ethyl]-1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine, share the 1-methyl-1H-pyrazol-4-yl moiety. This structural similarity suggests potential overlapping binding affinities or interactions with specific biological targets. The presence of this shared moiety might contribute to similar pharmacological activities or biological effects. [https://www.semanticscholar.org/paper/6e4f4714fe00cdad4111a7bed3ecbfe1b19f9220] []

Relevance: Similar to AMG 337, PF-04254644 also shares the 1-methyl-1H-pyrazol-4-yl moiety with 3-[2-(4-fluorophenyl)ethyl]-1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine. This structural commonality could imply shared binding characteristics or biological interactions. Notably, PF-04254644's example highlights the importance of assessing off-target effects during drug development, especially with structurally similar compounds. [https://www.semanticscholar.org/paper/4e482be04c32f493c8f0c0cb030f3bf153b26020] []

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

Compound Description: GDC-0994 is an orally bioavailable, selective inhibitor of extracellular signal-regulated kinase 1/2 (ERK1/2) []. This kinase is a crucial component of the RAS/RAF/MEK/ERK signaling pathway, frequently activated in various cancers. GDC-0994's development aims to exploit the potential of combined MEK and ERK inhibition for enhanced efficacy and reduced resistance.

Relevance: While structurally distinct from 3-[2-(4-fluorophenyl)ethyl]-1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine, GDC-0994 incorporates a closely related 1-methyl-1H-pyrazol-5-yl moiety. This subtle structural difference, a shift in the methyl substituent position on the pyrazole ring, highlights the importance of regioisomerism in medicinal chemistry. Despite the minor variation, it could lead to significant alterations in binding affinity, target selectivity, and overall pharmacological properties. [https://www.semanticscholar.org/paper/6bf51cdfaa592a6dd1491ff8ee3ecaaaff60d71b] []

2-(4-((1-Phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (LQFM192)

Compound Description: LQFM192 is a piperazine derivative exhibiting anxiolytic-like and antidepressant-like effects in preclinical models []. Its mechanism of action involves modulation of the serotonergic system and the benzodiazepine site of the GABAA receptor.

Compound Description: AZD4205 acts as a potent and highly selective Janus Kinase 1 (JAK1) inhibitor []. It demonstrates promising antitumor activity in preclinical models, particularly in combination with approved EGFR inhibitors. This compound holds potential for treating cancers driven by constitutive JAK/STAT pathway activation, including cases with acquired resistance to EGFR-targeted therapies.

Relevance: AZD4205 contains the 3-methoxy-1-methyl-pyrazol-4-yl fragment, closely resembling the 1-methyl-1H-pyrazol-4-yl moiety found in 3-[2-(4-fluorophenyl)ethyl]-1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine. This structural similarity suggests potential overlapping binding interactions or affinities with specific biological targets. While the core structures of these compounds differ significantly, the shared pyrazole moiety might contribute to similar pharmacological activities or influence their interactions with biological systems. [https://www.semanticscholar.org/paper/f15545de9a1d8bad8381afc003817086aad9378e] []

[(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})sulfamoyl]azanide (NT-0249)

Compound Description: NT-0249 is a new chemical entity identified as a potent and selective inhibitor of the NLRP3 inflammasome []. Preclinical studies demonstrate its efficacy in various inflammatory disease models, particularly in a mouse model of cryopyrin-associated periodic syndrome (CAPS). NT-0249's ability to reduce inflammatory biomarkers and mature IL-1β levels highlights its therapeutic potential for NLRP3-driven inflammatory disorders.

Relevance: NT-0249 shares the 1-methyl-1H-pyrazol-4-yl moiety with 3-[2-(4-fluorophenyl)ethyl]-1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine. This structural feature could suggest potential similarities in binding interactions with certain biological targets, although their overall structures and pharmacological targets differ. Nevertheless, the presence of this shared fragment might indicate a common binding motif for a subset of targets. Understanding the specific interactions mediated by this moiety could provide insights into the structure-activity relationship for both compounds. [https://www.semanticscholar.org/paper/af359af11b27cf6a2aea08fdc173bc1e636ff104] []

Properties

Product Name

3-[2-(4-fluorophenyl)ethyl]-1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine

IUPAC Name

3-[2-(4-fluorophenyl)ethyl]-1-[(1-methylpyrazol-4-yl)methyl]piperidine

Molecular Formula

C18H24FN3

Molecular Weight

301.4 g/mol

InChI

InChI=1S/C18H24FN3/c1-21-12-17(11-20-21)14-22-10-2-3-16(13-22)5-4-15-6-8-18(19)9-7-15/h6-9,11-12,16H,2-5,10,13-14H2,1H3

InChI Key

IXPBDENTYFGLEC-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)CN2CCCC(C2)CCC3=CC=C(C=C3)F

Canonical SMILES

CN1C=C(C=N1)CN2CCCC(C2)CCC3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.